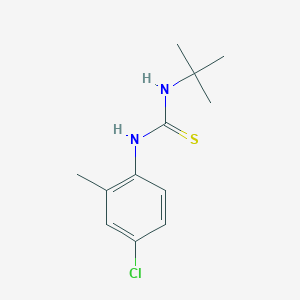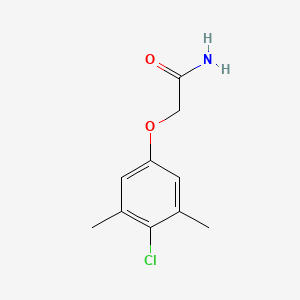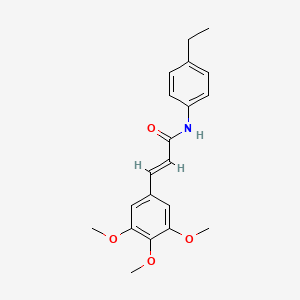![molecular formula C13H18N2OS B5778472 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide](/img/structure/B5778472.png)
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide, also known as MK-677, is a selective agonist of the growth hormone secretagogue receptor (GHSR). It is a synthetic compound that stimulates the secretion of growth hormone (GH) and insulin-like growth factor 1 (IGF-1) in the body. MK-677 has gained significant attention in the scientific community due to its potential applications in treating various medical conditions, including growth hormone deficiency, sarcopenia, and osteoporosis.
Wirkmechanismus
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide works by stimulating the secretion of GH and IGF-1 in the body. It binds to the GHSR, which is primarily located in the hypothalamus and pituitary gland. This results in the activation of the growth hormone-releasing hormone (GHRH) neurons, leading to an increase in GH secretion. The increased GH secretion, in turn, stimulates the production of IGF-1, which has anabolic effects on muscle and bone tissue.
Biochemical and Physiological Effects
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been shown to have several biochemical and physiological effects. It increases the levels of GH and IGF-1 in the body, leading to an increase in muscle mass and bone density. It also improves sleep quality and cognitive function in healthy adults. Additionally, 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been found to have anti-inflammatory effects and may improve insulin sensitivity.
Vorteile Und Einschränkungen Für Laborexperimente
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has several advantages for lab experiments. It is a selective agonist of the GHSR, making it a useful tool for studying the effects of GH and IGF-1 on various biological processes. Additionally, it has a long half-life, allowing for once-daily dosing in animal studies. However, the use of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide in lab experiments is limited by its cost and availability.
Zukünftige Richtungen
There are several future directions for research on 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide. One area of interest is its potential applications in treating age-related diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to determine the long-term safety and efficacy of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide in humans. Finally, the development of more selective and potent GHSR agonists may lead to the discovery of novel therapeutic agents for various medical conditions.
Synthesemethoden
The synthesis of 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide involves the reaction of 2-amino-2-methyl-N-[(2-methylphenyl)sulfanyl]acetamide with 4-chloro-3-nitrobenzoyl chloride in the presence of triethylamine. The resulting intermediate is then reduced using palladium on carbon to yield 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide.
Wissenschaftliche Forschungsanwendungen
3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been extensively studied for its potential applications in treating various medical conditions. It has been shown to increase muscle mass and bone density in elderly individuals with sarcopenia and osteoporosis. Additionally, 3-methyl-N-{[(3-methylphenyl)amino]carbonothioyl}butanamide has been found to improve sleep quality and cognitive function in healthy adults.
Eigenschaften
IUPAC Name |
3-methyl-N-[(3-methylphenyl)carbamothioyl]butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2OS/c1-9(2)7-12(16)15-13(17)14-11-6-4-5-10(3)8-11/h4-6,8-9H,7H2,1-3H3,(H2,14,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDQOKSASXMKCA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NC(=O)CC(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-methyl-N-[(3-methylphenyl)carbamothioyl]butanamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-{[(4-ethylphenoxy)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5778402.png)
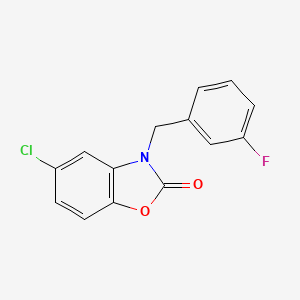
![N-[1-({[1-amino-2-(3,4-diethoxyphenyl)ethylidene]amino}oxy)-2,2,2-trifluoro-1-(trifluoromethyl)ethyl]-3-chlorobenzamide](/img/structure/B5778415.png)

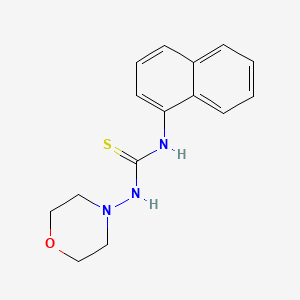


![N-[4-(diethylamino)phenyl]-3-(4-ethoxyphenyl)acrylamide](/img/structure/B5778450.png)
![N-[4-(benzyloxy)phenyl]-3-chlorobenzamide](/img/structure/B5778455.png)
